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Compound of Interest

Compound Name: Tas-121

Cat. No.: B15610205

This technical support center provides troubleshooting guides and frequently asked questions
(FAQs) for researchers, scientists, and drug development professionals working with Tas-121
(futibatinib) in the context of Phase | dose-escalation trials.

Frequently Asked Questions (FAQS)

Q1: What is Tas-121 and what is its primary mechanism of action?

Al: Tas-121, also known as futibatinib, is an oral, highly selective, and irreversible inhibitor of
the Fibroblast Growth Factor Receptors 1, 2, 3, and 4 (FGFR1-4).[1][2][3][4] It works by
covalently binding to the kinase domain of FGFRs, leading to a sustained suppression of
oncogenic signaling pathways that are often dysregulated in various cancers.[1][3] This
targeted action helps to curb the proliferation of cancer cells and can lead to tumor regression.

[5]

Q2: What were the primary objectives and design of the Phase | dose-escalation trial for
futibatinib (NCT02052778)?

A2: The primary objective of the first-in-human Phase | trial (NCT02052778) was to evaluate
the safety, tolerability, and to determine the maximum tolerated dose (MTD) and/or the
recommended Phase Il dose (RP2D) of futibatinib in patients with advanced solid tumors.[6][7]
[8] The study followed a standard 3+3 dose-escalation design and evaluated both once-daily
(g.d.) and three-times-a-week (t.i.w.) dosing schedules.[6]
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Q3: What were the key challenges and dose-limiting toxicities (DLTs) observed during the dose
escalation of futibatinib?

A3: The primary challenges during dose escalation were managing treatment-emergent
adverse events. Dose-limiting toxicities (DLTs) were observed in the 24 mg once-daily (g.d.)
cohort, which included grade 3 increases in alanine transaminase (ALT), aspartate
transaminase (AST), and blood bilirubin.[6] No MTD was defined for the three-times-a-week
(t.i.w.) schedule, and the recommended Phase Il dose (RP2D) was determined to be 20 mg

q.d.[6]

Troubleshooting Guides for Adverse Event
Management

Issue 1: Managing Hyperphosphatemia

e Problem: Hyperphosphatemia is the most common treatment-emergent adverse event
associated with futibatinib.[6][9]

e Troubleshooting Steps:

o

Monitoring: Regularly monitor serum phosphate levels.

o Dietary Management: Advise patients on a low-phosphate diet.

o Medical Intervention: For persistent or high-grade hyperphosphatemia, the use of
phosphate-lowering medications such as phosphate binders and/or phosphaturic agents is
recommended.[10][11]

o Dose Modification: Dose interruptions or reductions may be necessary for severe cases.
Grade =3 hyperphosphatemia has been shown to resolve to grade <2 within a median of 7
days with appropriate management.[10][12]

Issue 2: Managing Nail and Skin Toxicities

* Problem: Patients may experience nail disorders (e.g., onycholysis) and skin toxicities such
as palmar-plantar erythrodysesthesia syndrome (PPES) and rash.[10][11][13]
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e Troubleshooting Steps:
o Supportive Care:

» For nail toxicities, provide supportive care and consider the use of analgesics for pain
management.[11]

» For PPES, recommend the use of emollients and analgesics.[11]
» For rashes, topical corticosteroids may be beneficial.[11]

o Dose Modification: For severe or persistent toxicities, dose interruption or reduction may
be required. Grade >3 nail disorders have a median resolution time to grade <2 of 28
days.[10][12]

Issue 3: Managing Retinal Disorders

e Problem: Retinal disorders, such as central serous retinopathy, have been reported in
patients treated with FGFR inhibitors.[10][13][14]

e Troubleshooting Steps:

o Ophthalmologic Monitoring: Conduct regular ophthalmologic examinations to monitor for
any visual changes.

o Management: Most retinal disorders observed with futibatinib have been grade 1-2 and
have resolved.[11] For any significant or symptomatic retinal event, treatment interruption
should be considered, and a thorough ophthalmologic evaluation is necessary. One
patient with retinal detachment discontinued treatment.[11]

Quantitative Data Summary

Table 1: Dose-Limiting Toxicities (DLTs) in the Once-Daily (g.d.) Cohort
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Number of Patients with

Dose Level Type of DLT
DLTs

Grade 3 increases in ALT, AST,

24 mg q.d. 3 o
and blood bilirubin (n=1 each)

Source:[6]

Table 2: Common Treatment-Emergent Adverse Events (TEAES) Across All Cohorts (N=86)

Adverse Event Frequency (%)

Hyperphosphatemia 59%

Diarrhea 37%

Constipation 34%
Source:[6]

Table 3: Incidence and Management of Key Adverse Events of Clinical Interest (AECISs) in the
20 mg g.d. Population (N=318)
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rE Any Grade Grade 23 Incidence Management
Incidence (%) (%) Strategies
Phosphate binders,
Hyperphosphatemia 82% 19% phosphaturic agents,
dose modifications
o Analgesics, supportive
Nail Disorders 27% 1%
care
Hepatic AEs 27% 11% Dose modifications
Stomatitis 19% 3% Supportive care
Analgesics, supportive
PPES 13% 3%
care
Rash 9% 0% Corticosteroids
) ) Monitoring, dose
Retinal Disorders 8% 0% o
modifications
Dose modifications,
Cataract 4% 1%

surgery

Source:[10][11][12][13]

Experimental Protocols

Protocol 1: Phase | Dose Escalation (3+3 Design)

» Patient Enrollment: Enroll a cohort of at least three patients at a specific dose level.

¢ Treatment and Observation: Administer futibatinib and monitor patients for a predefined
period (e.g., the first cycle) for the occurrence of dose-limiting toxicities (DLTS).

e Dose Escalation Decision:
o If 0/3 patients experience a DLT, escalate to the next dose level.

o If 1/3 patients experiences a DLT, expand the cohort to six patients at the same dose level.
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» |If 1/6 patients experience a DLT, escalate to the next dose level.
» |f >2/6 patients experience a DLT, the MTD has been exceeded.
o If 22/3 patients experience a DLT, the MTD has been exceeded.

o MTD Definition: The MTD is defined as the highest dose level at which <33% of patients
experience a DLT.

Protocol 2: Pharmacokinetic (PK) and Pharmacodynamic (PD) Analysis

o PK Sampling: Collect blood samples at predefined time points before and after drug
administration to determine pharmacokinetic parameters such as Cmax, Tmax, and AUC.

o PD Assessment: Monitor serum phosphorus levels as a pharmacodynamic marker of FGFR
inhibition. An increase in serum phosphorus is dose-dependent and indicates target
engagement.[6]

e Analysis: Correlate drug exposure (PK) with the pharmacodynamic response (serum
phosphorus levels) to inform dose selection.[6]

Visualizations
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Caption: FGFR signaling pathway and the inhibitory action of Futibatinib (Tas-121).
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Caption: Standard 3+3 dose escalation workflow for Phase | trials.
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Caption: Logical workflow for managing treatment-related adverse events.

© 2025 BenchChem. All rights reserved. 9/11 Tech Support


https://www.benchchem.com/product/b15610205?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15610205?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Troubleshooting & Optimization

Check Availability & Pricing

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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